Trityl candesartan
Overview
Description
Trityl candesartan is a chemical compound with the molecular formula C43H34N6O3 . It is also known by several other names such as 2-ethoxy-1- ( (2’- (1-trityl-1h-tetrazol-5-yl)- [1,1’-biphenyl]-4-yl)methyl)-1h-benzo [d]imidazole-7-carboxylic acid . Candesartan, the active metabolite of Trityl candesartan, is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure .
Synthesis Analysis
The synthesis of Trityl candesartan involves a three-step reaction of forming tetrazole, hydrolysis, and adding a protecting group . A detailed analysis of the synthesis process can be found in the paper titled "Trityl radicals: synthesis, properties, and applications" .Molecular Structure Analysis
The molecular weight of Trityl candesartan is 682.8 g/mol . The structure of the compound can be analyzed using the InChI Key VBMKOTRJWPIKMG-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Trityl candesartan are complex and involve multiple steps. More details can be found in the paper titled "Trityl radicals: synthesis, properties, and applications" .Physical And Chemical Properties Analysis
Trityl candesartan has a molecular weight of 682.77 . More detailed physical and chemical properties can be found on various chemical databases .Scientific Research Applications
UV-VIS Spectrophotometry in Determination of Tin
Trityl Candesartan (TCand), used in making Candesartan Cilexitil for hypertension treatment, involves tin compounds in its preparation. A study by Yildiz et al. (2017) employed UV-VIS Spectrophotometry for determining tin (Sn) content in Trityl Candesartan, ensuring the Sn content is within safe limits, thus highlighting its importance in quality control during drug synthesis (Yildiz et al., 2017).
Radio Synthesis and Automation for AT1 Receptor Antagonist
Martinez and DaSilva (2020) reported on the radiosynthesis of [18 F]fluorobenzyl derivative of Candesartan, using Sonogashira cross-coupling reaction. This process, involving Trityl Candesartan, is significant for creating radiolabeled compounds useful in medical imaging and research on AT1 Receptor antagonists (Martinez & DaSilva, 2020).
Nanoparticle-Based Drug Delivery Systems
Dudhipala and Veerabrahma (2016) focused on developing solid lipid nanoparticles (SLNs) loaded with Candesartan Cilexetil (CC) to enhance its oral bioavailability. The use of Trityl Candesartan in such nanoformulations is crucial for improving drug solubility and sustained release, potentially enhancing therapeutic outcomes (Dudhipala & Veerabrahma, 2016).
Antioxidant Activity and Angiotensin II Contractile Effect
Islas et al. (2013) synthesized new complexes involving Trityl Candesartan, demonstrating enhanced superoxide dismutase mimetic compounds and antioxidant activity. These complexes show potential for improved antihypertensive effects and may offer a new pathway in developing drugs with increased efficacy (Islas et al., 2013).
Novel Synthesis Methods
Shen et al. (2010) described a novel synthesis route for Candesartan Cilexetil, involving Trityl Candesartan. Their approach highlights the importance of Trityl Candesartan in creating more efficient and purer forms of the drug, which is critical in pharmaceutical manufacturing (Shen et al., 2010).
Future Directions
properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKOTRJWPIKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437932 | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl candesartan | |
CAS RN |
139481-72-4 | |
Record name | 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.